molecular formula C22H24N4O2 B3440319 N,N'-bis(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide

N,N'-bis(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide

Cat. No. B3440319
M. Wt: 376.5 g/mol
InChI Key: WEELYHKUSCHPFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-bis(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide, also known as DPPH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPPH is a heterocyclic compound that contains a pyrazole ring and two dimethylphenyl groups.

Mechanism of Action

The mechanism of action of N,N'-bis(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide is not fully understood, but it is believed to act as an antioxidant by donating a hydrogen atom to free radicals, thus neutralizing them. N,N'-bis(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide has also been shown to inhibit the activity of various enzymes and proteins, leading to its potential therapeutic applications.
Biochemical and Physiological Effects:
N,N'-bis(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N,N'-bis(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide has antioxidant activity, which may help to protect cells from oxidative damage. Additionally, N,N'-bis(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide has been shown to inhibit the growth of cancer cells and reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N,N'-bis(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide in lab experiments is its stability as a free radical, which allows for accurate measurement of antioxidant activity. Additionally, N,N'-bis(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide is readily available and cost-effective. However, one limitation of using N,N'-bis(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide is that it may not accurately reflect the antioxidant activity of complex mixtures, such as those found in food and biological samples.

Future Directions

There are several future directions for research on N,N'-bis(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide. One area of interest is the development of N,N'-bis(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide-based assays for measuring antioxidant activity in complex mixtures. Additionally, further research is needed to fully understand the mechanism of action of N,N'-bis(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide and its potential therapeutic applications. Finally, the synthesis of novel derivatives of N,N'-bis(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide may lead to the development of more potent and selective therapeutic agents.
In conclusion, N,N'-bis(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of N,N'-bis(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide is cost-effective, and it has been extensively studied for its potential therapeutic applications. While there are limitations to using N,N'-bis(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide in lab experiments, it remains a valuable tool for measuring antioxidant activity and studying the mechanism of action of various enzymes and proteins. Further research on N,N'-bis(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide is needed to fully understand its potential applications and develop more potent and selective therapeutic agents.

Scientific Research Applications

N,N'-bis(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide has been extensively studied for its potential applications in various fields. In chemistry, N,N'-bis(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide is used as a stable free radical to measure antioxidant activity. In biology, N,N'-bis(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide has been used as a tool to study the mechanism of action of various enzymes and proteins. Additionally, N,N'-bis(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide has shown potential in the field of medicine as a potential therapeutic agent for various diseases such as cancer and Alzheimer's disease.

properties

IUPAC Name

3-N,5-N-bis(3,4-dimethylphenyl)-1-methylpyrazole-3,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-13-6-8-17(10-15(13)3)23-21(27)19-12-20(26(5)25-19)22(28)24-18-9-7-14(2)16(4)11-18/h6-12H,1-5H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEELYHKUSCHPFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=NN2C)C(=O)NC3=CC(=C(C=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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